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Compound of Interest

Compound Name: TIC10g

Cat. No.: B15614431 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with TIC10g
(also known as ONC201) in in vivo experimental settings. Our goal is to help you minimize

potential toxicity and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is TIC10g and what is its mechanism of action?

A1: TIC10g, also known as ONC201, is a first-in-class small molecule inhibitor being

investigated for its anti-cancer and anti-inflammatory properties. Its mechanism of action is

multi-faceted and includes:

Induction of TRAIL Pathway: TIC10g upregulates the expression of Tumor Necrosis Factor-

Related Apoptosis-Inducing Ligand (TRAIL) and its receptor, Death Receptor 5 (DR5),

leading to apoptosis in cancer cells.[1][2] This is mediated through the dual inhibition of Akt

and ERK signaling, which leads to the activation of the transcription factor FOXO3a.[1]

Dopamine Receptor D2/D3 (DRD2/3) Antagonism: ONC201 acts as a selective antagonist of

DRD2 and DRD3.[1][3][4]

ClpP Agonism: It is also an agonist of the mitochondrial caseinolytic protease P (ClpP),

leading to the degradation of mitochondrial proteins and disruption of mitochondrial function.

[3][5][6]
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Q2: What is the general in vivo toxicity profile of TIC10g?

A2: Based on extensive preclinical and clinical studies, TIC10g is generally considered to be

well-tolerated with a favorable safety profile.[7][8][9][10][11][12] In human clinical trials, no

dose-limiting toxicities (DLTs) have been observed, even with dose escalation.[8][13] The most

commonly reported treatment-related adverse event is mild to moderate fatigue.[7][9]

Preclinical toxicology studies in rats and dogs have also supported its safety.[10][11]

Q3: Has a Maximum Tolerated Dose (MTD) or LD50 been established for TIC10g in animals?

A3: While preclinical studies have established a No Observed Adverse Event Level (NOAEL) in

Sprague Dawley rats and beagle dogs, specific LD50 values are not readily available in the

published literature.[11] The lack of significant toxicity in dose-escalation studies suggests a

high MTD. In preclinical efficacy studies in mice, weekly oral doses of 100 mg/kg were

administered without causing toxicity, weight loss, or decreased survival.[14]

Troubleshooting Guide: In Vivo Experiments
Problem 1: Observed Animal Morbidity or Weight Loss

While TIC10g is generally well-tolerated, unexpected toxicity can arise from issues with

formulation or administration.
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Potential Cause Troubleshooting/Optimization

Vehicle-Related Toxicity

- Reduce DMSO concentration: If using a

DMSO-based vehicle for oral gavage, consider

reducing the percentage. A common formulation

is 10% DMSO, 40% PEG300, 5% Tween-80,

and 45% saline. For sensitive or

immunocompromised animals, the DMSO

concentration can be lowered to 2%.[15] -

Alternative vehicles: For oral administration,

consider formulating TIC10g in an edible jelly or

using corn oil as a vehicle, which has been

shown to be well-tolerated.[16][17][18]

Improper Gavage Technique

- Ensure proper training: Oral gavage should be

performed by trained personnel to avoid

esophageal injury or accidental administration

into the trachea. - Use appropriate gavage

needles: Use ball-tipped, flexible plastic or

stainless steel gavage needles of the correct

size for the animal.

Compound Precipitation

- Prepare fresh formulations: Due to its low

aqueous solubility, TIC10g formulations may not

be stable over long periods. It is recommended

to prepare formulations fresh for each

administration. - Ensure homogeneity: Vortex or

sonicate the suspension thoroughly to ensure a

uniform dose is administered.

Problem 2: Lack of In Vivo Efficacy

If you are not observing the expected therapeutic effect, it may be due to suboptimal drug

exposure.
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Potential Cause Troubleshooting/Optimization

Poor Bioavailability

- Optimize formulation: The dihydrochloride salt

form of ONC201 has been used in clinical trials

and is administered in capsules.[10][11] For

preclinical studies, ensure the formulation is

optimized for oral absorption. - Consider dosing

schedule: While a once-every-three-weeks

schedule was used in early clinical trials, more

frequent (weekly or twice-weekly) dosing has

been explored and shown to be effective and

well-tolerated.[8][14]

Insufficient Dose

- Dose escalation: If no toxicity is observed, a

dose-escalation study can be performed to

determine the optimal therapeutic dose in your

model. Doses up to 100 mg/kg weekly have

been used in mice without adverse effects.[14]

Quantitative Data Summary
Table 1: Clinical Trial Dosing and Safety of ONC201
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Study Phase Population Dose and Schedule Key Safety Findings

Phase I Adult Solid Tumors
125 mg to 625 mg

orally every 3 weeks

No Grade >1 drug-

related adverse

events.

Recommended Phase

2 Dose (RP2D)

defined as 625 mg.

[10][11]

Phase I
Pediatric H3 K27M-

mutant Glioma

Adult RP2D (625 mg)

scaled by body

weight, once weekly

No dose-limiting

toxicities. Most

frequent adverse

events were Grade 1-

2 headache, nausea,

vomiting, dizziness,

and increased ALT.

[13]

Phase I
Pediatric H3 K27M-

mutant Glioma

Twice-weekly on

consecutive days

Well-tolerated at all

dose levels with no

DLTs or Grade ≥3

treatment-related

adverse events.[8]

Integrated Analysis

Recurrent H3 K27M-

mutant Diffuse Midline

Glioma

625 mg once weekly

Most common Grade

≥3 treatment-related

adverse event was

fatigue (10%). No

Grade 4 events,

deaths, or

discontinuations.[9]

Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration in Mice

This protocol is a general guideline and should be adapted based on institutional animal care

and use committee (IACUC) regulations.
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Animal Handling and Restraint:

Gently restrain the mouse by scruffing the neck and back to immobilize the head and

prevent movement.

Gavage Needle Insertion:

Use a sterile, appropriately sized ball-tipped gavage needle.

With the mouse's head tilted slightly upwards, gently insert the needle into the esophagus.

The needle should pass with minimal resistance.

Substance Administration:

Slowly administer the prepared TIC10g formulation. The volume should not exceed 10

mL/kg unless otherwise justified.

Post-Administration Monitoring:

Observe the animal for any immediate signs of distress, such as labored breathing or

regurgitation.

Return the animal to its cage and monitor according to the experimental protocol.

Protocol 2: Preparation of a Common Vehicle for Oral Gavage

This formulation is widely used for administering hydrophobic compounds to rodents.

Component Preparation:

Prepare sterile solutions of Dimethyl sulfoxide (DMSO), PEG300, Tween-80, and saline

(0.9% NaCl).

Mixing Procedure:

In a sterile tube, dissolve the calculated amount of TIC10g powder in DMSO.

Add PEG300 and Tween-80 and vortex thoroughly.
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Slowly add the saline while vortexing to create a stable suspension. A common final

composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[15]

Final Formulation:

The final formulation should be a homogenous suspension. Prepare fresh before each

use.

Visualizations
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General In Vivo Efficacy and Toxicity Workflow
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Troubleshooting In Vivo Toxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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